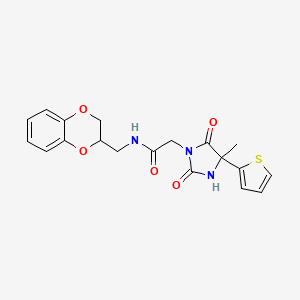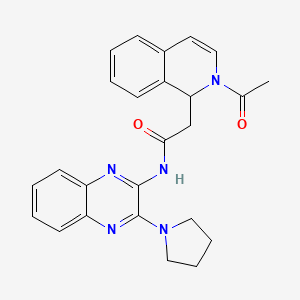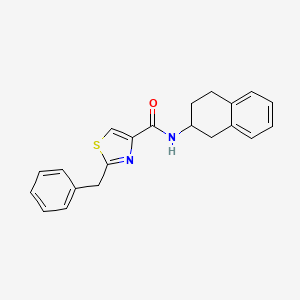![molecular formula C23H23N3O2 B7550549 N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, also known as CCT251545, is a synthetic compound that has gained significant interest in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the DNA repair pathway, which sensitizes cancer cells to chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, this compound has been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Moreover, the long half-life of this compound may make it difficult to study its short-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide. One potential direction is to study its effects on other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, future studies could focus on optimizing the pharmacokinetic profile of this compound to improve its efficacy and reduce toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide was first synthesized by a team of researchers led by Dr. Stefan Knapp at the University of Oxford. The synthesis method involves the reaction of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid with N-cyclopropylcarbonyl-4-aminophenylalanine. The resulting intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs in preclinical models. This compound has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-17-10-11-17)14-5-8-16(9-6-14)25-23(28)15-7-12-21-19(13-15)18-3-1-2-4-20(18)26-21/h5-9,12-13,17,26H,1-4,10-11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPMCZNTLRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-(thiophene-2-carbonylamino)propanoate](/img/structure/B7550502.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7550532.png)
![1-[2-[4-(difluoromethoxy)phenyl]acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7550538.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)
